molecular formula C14H16N2O B250371 3,4,5-trimethyl-1-(2-methylbenzoyl)-1H-pyrazole

3,4,5-trimethyl-1-(2-methylbenzoyl)-1H-pyrazole

Cat. No. B250371
M. Wt: 228.29 g/mol
InChI Key: GJCFPSMFORGIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethyl-1-(2-methylbenzoyl)-1H-pyrazole, commonly known as TMBP, is a chemical compound that has gained significant attention in scientific research. It is a pyrazole derivative that has been synthesized using various methods, and its applications in different fields have been explored.

Scientific Research Applications

TMBP has been extensively used in scientific research due to its various applications. It has been used as a ligand in metal complexes for catalytic reactions, as a fluorescence probe for detecting metal ions, and as a photosensitizer in photodynamic therapy. TMBP has also been used as an inhibitor for enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.

Mechanism of Action

The mechanism of action of TMBP depends on its application. As a ligand in metal complexes, TMBP coordinates with metal ions to form stable complexes that can catalyze various reactions. As a fluorescence probe, TMBP binds with metal ions and undergoes changes in its fluorescence intensity, which can be detected using spectroscopic techniques. As an inhibitor for enzymes, TMBP binds with the active site of the enzyme and blocks its activity.
Biochemical and Physiological Effects:
TMBP has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which can help in the treatment of oxidative stress-related diseases. TMBP has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can be useful in cancer therapy.

Advantages and Limitations for Lab Experiments

TMBP has several advantages in lab experiments, such as its stability, solubility, and ease of synthesis. However, TMBP has some limitations, such as its toxicity at high concentrations and its potential to interfere with other biochemical reactions.

Future Directions

There are several future directions for the use of TMBP in scientific research. It can be used as a fluorescent probe for detecting metal ions in biological samples, as a photosensitizer in photodynamic therapy for cancer treatment, and as an inhibitor for enzymes involved in various diseases. Further studies can also explore the potential of TMBP in drug delivery systems and its interactions with other biomolecules.
Conclusion:
In conclusion, TMBP is a pyrazole derivative that has been synthesized using various methods and has gained significant attention in scientific research. Its applications in different fields have been explored, and its biochemical and physiological effects have been studied. TMBP has several advantages in lab experiments, but it also has some limitations. There are several future directions for the use of TMBP in scientific research, which can lead to the development of new therapies and diagnostic tools.

Synthesis Methods

TMBP can be synthesized using different methods, including the reaction of 2-methylbenzoylhydrazine with 3,4,5-trimethylpyrazole-1-carbonyl chloride in the presence of a base or by reacting 2-methylbenzoylhydrazine with 3,4,5-trimethylpyrazole-1-carboxylic acid in the presence of a coupling agent. The yield of TMBP can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents.

properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(2-methylphenyl)-(3,4,5-trimethylpyrazol-1-yl)methanone

InChI

InChI=1S/C14H16N2O/c1-9-7-5-6-8-13(9)14(17)16-12(4)10(2)11(3)15-16/h5-8H,1-4H3

InChI Key

GJCFPSMFORGIPD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2C(=C(C(=N2)C)C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=C(C(=N2)C)C)C

Origin of Product

United States

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